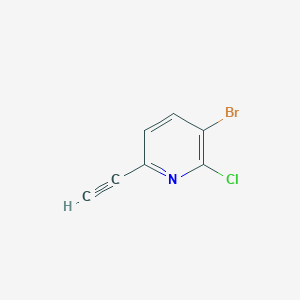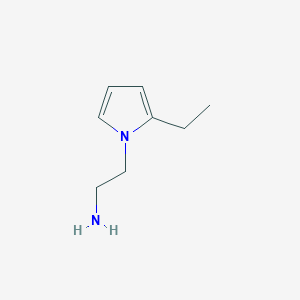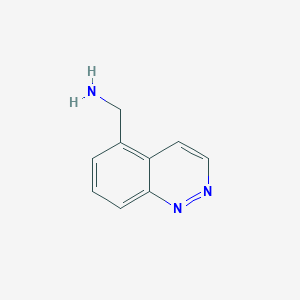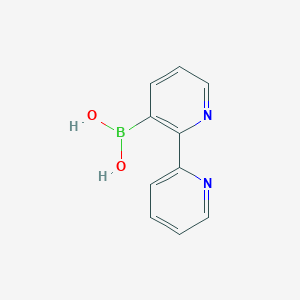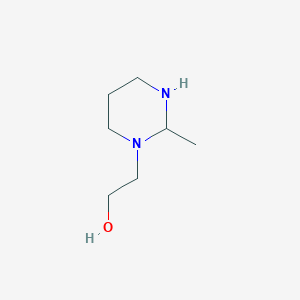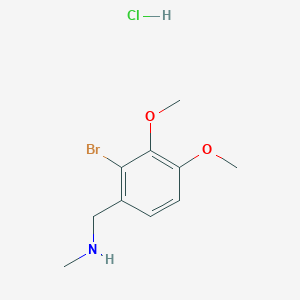
2,3,5-Trichloro-6-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichloro-6-methylaniline is an organic compound with the molecular formula C7H6Cl3N It is a derivative of aniline, where three chlorine atoms and one methyl group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-6-methylaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine. The final step often involves halogenation to introduce the chlorine atoms .
Industrial Production Methods: Industrial production methods for this compound may involve the use of diazotization reactions, followed by reduction and halogenation. These methods are designed to be efficient, cost-effective, and scalable for large-scale production .
化学反応の分析
Types of Reactions: 2,3,5-Trichloro-6-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as iron powder or catalytic hydrogenation.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups .
科学的研究の応用
2,3,5-Trichloro-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 2,3,5-Trichloro-6-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the amine group play crucial roles in its binding affinity and reactivity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
類似化合物との比較
2,3,5-Trichloroaniline: Similar structure but lacks the methyl group.
2,4,6-Trichloroaniline: Different substitution pattern on the benzene ring.
2,3,5-Trichlorotoluene: Similar substitution but with a toluene backbone instead of aniline
Uniqueness: 2,3,5-Trichloro-6-methylaniline is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
分子式 |
C7H6Cl3N |
|---|---|
分子量 |
210.5 g/mol |
IUPAC名 |
2,3,5-trichloro-6-methylaniline |
InChI |
InChI=1S/C7H6Cl3N/c1-3-4(8)2-5(9)6(10)7(3)11/h2H,11H2,1H3 |
InChIキー |
YGZAHXHVVWVSQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1Cl)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


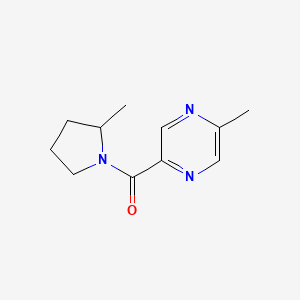
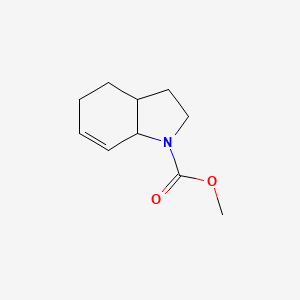
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)


